Cas no 2034421-68-4 (3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one)

3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one is a specialized organic compound featuring a benzodiazolylpyrrolidinone core. It exhibits notable stability and specificity in various chemical reactions, making it a valuable tool for synthetic organic chemistry. Its structural complexity allows for targeted modifications, facilitating research in medicinal chemistry and drug discovery.
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one structure
2034421-68-4 structure
商品名:3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
CAS番号:2034421-68-4
MF:C16H21N3O2
メガワット:287.356843709946
CID:5468046

3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
    • 3-methoxy-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]propan-1-one
    • 3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
    • インチ: 1S/C16H21N3O2/c1-12-17-14-5-3-4-6-15(14)19(12)13-7-9-18(11-13)16(20)8-10-21-2/h3-6,13H,7-11H2,1-2H3
    • InChIKey: DBFCOIFXFZMEHL-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCOC)N1CCC(C1)N1C(C)=NC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 287.16337692 g/mol
  • どういたいしつりょう: 287.16337692 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 377
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 47.4
  • ぶんしりょう: 287.36

3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6559-1278-5μmol
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
2034421-68-4
5μmol
$94.5 2023-09-08
Life Chemicals
F6559-1278-4mg
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
2034421-68-4
4mg
$99.0 2023-09-08
Life Chemicals
F6559-1278-20μmol
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
2034421-68-4
20μmol
$118.5 2023-09-08
Life Chemicals
F6559-1278-20mg
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
2034421-68-4
20mg
$148.5 2023-09-08
Life Chemicals
F6559-1278-10μmol
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
2034421-68-4
10μmol
$103.5 2023-09-08
Life Chemicals
F6559-1278-15mg
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
2034421-68-4
15mg
$133.5 2023-09-08
Life Chemicals
F6559-1278-2μmol
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
2034421-68-4
2μmol
$85.5 2023-09-08
Life Chemicals
F6559-1278-3mg
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
2034421-68-4
3mg
$94.5 2023-09-08
Life Chemicals
F6559-1278-10mg
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
2034421-68-4
10mg
$118.5 2023-09-08
Life Chemicals
F6559-1278-1mg
3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one
2034421-68-4
1mg
$81.0 2023-09-08

3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one 関連文献

3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2034421-68-4 and Product Name: 3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one

Compound with the CAS number 2034421-68-4 and the product name 3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure of this compound incorporates a 3-methoxy group, a pyrrolidinyl moiety, and a benzodiazolyl substituent, which collectively contribute to its distinctive chemical properties and biological activities.

The presence of the 3-methoxy group in the molecular framework is particularly noteworthy, as it can influence the compound's solubility, metabolic stability, and interaction with biological targets. This group is commonly found in various pharmacologically active molecules, where it serves as a key pharmacophore. The pyrrolidinyl ring is another critical component of this compound, contributing to its ability to interact with specific enzymes and receptors in biological systems. Pyrrolidine derivatives are well-documented for their role in drug development, particularly in the treatment of neurological and cardiovascular disorders.

The benzodiazolyl substituent further enhances the compound's potential therapeutic value. Benzodiazole derivatives are well-known for their anxiolytic, sedative, and muscle relaxant properties. By incorporating this moiety into the molecular structure of 3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one, researchers aim to leverage these established biological activities while exploring new therapeutic avenues.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies using high-throughput screening (HTS) techniques have identified potential binding sites on enzymes and receptors that could be modulated by this compound. These findings are particularly exciting as they may lead to the development of novel drugs with improved efficacy and reduced side effects.

The synthesis of 3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 3-methoxy group is typically achieved through methylation reactions, while the attachment of the pyrrolidinyl and benzodiazolyl moieties requires careful consideration of coupling strategies and protecting group manipulations. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments suggest that it exhibits promising activity against several disease-related targets. For instance, preliminary data indicate that it may inhibit the activity of enzymes involved in inflammation and oxidative stress, which are key mechanisms in conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, interactions with receptors associated with pain perception have been observed, suggesting potential analgesic properties.

The potential therapeutic applications of 3-methoxy-1-[3-(2-methyl-1H-1,3-benzodiazol-1-y)pyrrolidin-l-y]propan-l-one are broad and exciting. Researchers are particularly interested in its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new treatments that could address these challenging conditions more effectively than existing therapies.

Furthermore, the structural features of this compound may also make it useful in addressing other health issues related to aging and chronic inflammation. The combination of a 3-methoxy, pyrrolidinyl, and benzodiazolyl moiety provides a unique scaffold that can be further modified to enhance its pharmacological properties. Future research will focus on optimizing these structural elements to improve binding affinity, selectivity, and overall therapeutic efficacy.

The development of new pharmaceuticals is often hampered by challenges such as drug resistance and adverse side effects. However, 3-methoxy-l-[3-(2-methyl-lH-l , 3-benzodiazol-l -y)pyrrolidin-l-y]propan-l-one offers a promising approach to overcoming these issues through its innovative molecular design. By carefully tailoring its chemical structure, researchers can develop drugs that are more targeted and less likely to cause unwanted effects.

In conclusion, 203442l -68 -4and its corresponding product name, 3 -methoxy -l -[ 3 -(2 -methyl -lH -l , 3 -benzodiazol -l -y ) py rrol idin -l -y ] pro pan -l -one, represent a significant contribution to pharmaceutical chemistry. Their unique structural features and potential therapeutic applications make them valuable candidates for further research and development. As scientific understanding continues to evolve, these compounds will undoubtedly play an important role in shaping the future of medicine.

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